
6-Benzylaminopurine
Overview
Description
6-Benzylaminopurine (BAP) is a synthetic cytokinin, a class of plant growth regulators that stimulate cell division, delay senescence, and enhance nutrient assimilation . Its chemical structure comprises a purine ring substituted with a benzyl group at the N6 position (C₁₂H₁₁N₅; molecular weight: 225.25) . BAP is widely used in agriculture to improve postharvest longevity, increase secondary metabolites (e.g., phenols, flavonoids), and promote organogenesis in plant tissue culture . Its efficacy is attributed to its ability to modulate enzymatic activities (e.g., chlorophyllase inhibition) and upregulate stress-responsive pathways .
Preparation Methods
Alkylation of Adenine with Benzyl Alcohol Derivatives
Reaction Mechanism and Optimization
The alkylation of adenine with sodium benzylate in benzyl alcohol represents the most efficient route for 6-BA synthesis. As detailed by Baymuratova et al., adenine reacts with sodium benzylate (a strong base) in benzyl alcohol at reflux (80°C) for 2.5 hours. The molar ratio of adenine, sodium benzylate, and benzyl alcohol is critical, maintained at 1:1:8.7 to ensure complete deprotonation of adenine’s N⁶ position and subsequent benzylation (Fig. 1). The reaction proceeds via nucleophilic attack, where the benzyloxy group displaces the hydroxyl group, forming the sodium salt of 6-BA. Neutralization with acetic acid (pH 6.5–7.5) yields the free base, which is purified via recrystallization from ethanol.
Key Reaction Parameters
Purification and Coordination Chemistry
Post-synthesis, the sodium salt of 6-BA is dissolved in hot water and neutralized to precipitate the free base. Further purification involves recrystallization from ethanol, yielding needle-like crystals. Baymuratova et al. also synthesized a cobalt(II) nitrate hexahydrate complex with 6-BA to study its biological activity. IR spectroscopy confirmed coordination via the N⁷ atom of the purine ring, evidenced by shifts in ν(N–H) and ν(C=N) stretching frequencies (Table 1).
Table 1: IR Spectral Data for 6-BA and Its Cobalt Complex
Compound | ν(N–H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(Co–N) (cm⁻¹) |
---|---|---|---|
6-BA | 3350 | 1650 | – |
6-BA-Co(NO₃)₂ | 3320 | 1630 | 480 |
Nucleophilic Substitution of 6-Chloropurine
Synthetic Pathway and Functionalization
An alternative method involves substituting the chlorine atom in 6-chloropurine with benzylamine. As described in CN107022023A, 6-chloropurine reacts with 4-(aminomethyl)benzoic acid under basic conditions to form a carboxylated 6-BA derivative. This route is advantageous for synthesizing haptens for immunoassays, where the carboxyl group enables conjugation to carrier proteins like bovine serum albumin (BSA).
Reaction Conditions
- Reagents : 6-Chloropurine, 4-(aminomethyl)benzoic acid, triethylamine
- Solvent : Tert-butanol
- Time : 12 hours at 60°C
Characterization and Applications
The resultant 6-BA derivative is purified via column chromatography and characterized using UV spectroscopy. Coupling to BSA via carbodiimide chemistry produces an artificial antigen, critical for antibody production in immunoassays. This method underscores 6-BA’s versatility in biochemical applications, though it is less favored for bulk agricultural production due to lower yields compared to alkylation.
Industrial Formulation and Stability Enhancements
Solubility Challenges and Stabilizers
While synthesis focuses on purity, industrial formulations prioritize solubility and shelf-life. Patent CN110754476A discloses a soluble 6-BA formulation using strong acid-weak base salts (e.g., aluminum sulfate) and polar solvents like propylene glycol. These components hydrolyze to generate acidic conditions, preventing 6-BA degradation via retro-alkylation. Stabilizers such as lactic acid (1–60 wt%) maintain pH < 4, enhancing storage stability.
Table 2: Formulation Components for 6-BA Soluble Solutions
Component | Role | Concentration Range (wt%) |
---|---|---|
Propylene glycol | Solvent | 30–60 |
Lactic acid | Stabilizer | 1–60 |
Aluminum sulfate | Cosolvent | 0.1–30 |
Tween 80 | Synergist | 1–20 |
Environmental and Toxicological Considerations
Bioaccumulation and Endocrine Disruption
Recent studies highlight 6-BA’s environmental persistence. Zhao et al. reported bioaccumulation in zebrafish (BCF = 4.2–8.7) following exposure to 0.2–20 mg/L. 6-BA upregulated cyp19a (aromatase) and fshb (follicle-stimulating hormone), inducing estrogenic effects via ERα binding. These findings necessitate stringent controls during synthesis to minimize aquatic contamination.
Chemical Reactions Analysis
Coordination Chemistry with Metal Ions
6-BAP forms stable complexes with transition metals, enhancing its biological activity. A cobalt(II) complex demonstrates the following properties:
Synthesis of [Co(BAP)₂(NO₃)₂] Complex
Parameter | Detail |
---|---|
Metal Salt | Co(NO₃)₂·6H₂O |
Ligand Ratio | 2:1 (BAP:Co²⁺) |
Solvent | Ethanol |
Crystal Morphology | Reddish-brown needles |
Spectroscopic Data
IR Band (cm⁻¹) | Assignment |
---|---|
1,580 | ν(C=N) of purine ring |
1,385 | ν(NO₃⁻) asymmetric stretching |
3,350 | ν(N-H) of coordinated BAP |
The complex exhibits enhanced thermal stability compared to free 6-BAP, with decomposition above 250°C .
Role in Biosynthetic Pathways
6-BAP modulates metabolic flux in microorganisms, as demonstrated in Aurantiochytrium sp. YLH70:
Key Metabolic Shifts Induced by 3 mg/mL 6-BAP
Pathway | Effect | Metabolite Change |
---|---|---|
Glycolysis | ↑ Glucose uptake rate | 2.3× higher pyruvate |
TCA Cycle | ↑ Acetyl-CoA production | 1.8× citrate accumulation |
Mevalonate Pathway | ↑ Isopentenyl pyrophosphate | 40% flux increase |
Fatty Acid Synthesis | ↑ Palmitic/oleic acid production | 25.9% lipid yield gain |
DHA Biosynthesis | ↑ Polyketide synthase activity | 52.8% DHA increase |
Mechanistically, 6-BAP accelerates NADPH generation (1.5× control) and upregulates ATP-citrate lyase, redirecting carbon toward lipid and DHA synthesis .
Stability and Degradation
6-BAP undergoes pH-dependent hydrolysis:
Half-Life Data
pH | Temperature | Half-Life |
---|---|---|
7.0 | 25°C | >30 days |
9.0 | 25°C | 8 days |
5.0 | 40°C | 12 hours |
Degradation products are biologically inactive, necessitating pH-controlled storage .
Scientific Research Applications
Plant Growth Regulation
1. Enhancing Crop Yield
BAP is widely recognized for its ability to increase crop yields by promoting cell division and delaying senescence. Research indicates that applying BAP can significantly reduce floret abortion rates in wheat, leading to increased grain yield. For instance, a study demonstrated that pre-anthesis foliar application of BAP resulted in up to a 77% reduction in floret abortion rates, thereby enhancing the final number of fertile florets and overall yield .
2. Physiological and Biochemical Effects
BAP influences various physiological traits in plants. A study on olive trees revealed that different concentrations of BAP could enhance chlorophyll content, CO2 assimilation, and antioxidant enzyme activities, which are crucial for plant health under stress conditions . Additionally, BAP has been shown to stimulate the production of secondary metabolites like flavonoids and phenolics, contributing to improved plant resilience against environmental stressors .
3. Stress Tolerance
Exogenous application of BAP has been linked to improved stress tolerance in crops. For example, research indicated that BAP treatment could enhance waterlogging tolerance in wheat by improving photosynthetic performance and grain filling characteristics . This is particularly relevant given the increasing incidence of extreme weather events affecting agricultural productivity.
Metabolic Enhancement
1. Lipid Production in Microalgae
BAP has been identified as a stimulant for lipid production in microalgae species such as Aurantiochytrium sp. YLH70. Metabolomics analysis showed that treatment with BAP significantly altered metabolic pathways, enhancing glucose utilization and promoting fatty acid biosynthesis . This application holds promise for biofuel production and other industrial uses.
2. Melanogenesis Stimulation
In biomedical research, BAP has been studied for its role in stimulating melanogenesis. It activates protein kinase A (PKA) through a cAMP-independent pathway, leading to increased melanin synthesis in melanoma cells. This mechanism involves up-regulation of key proteins such as microphthalmia-associated transcription factor (MITF) and tyrosinase, which are essential for melanin production .
Toxicological Studies
While BAP has beneficial applications, studies also highlight potential developmental toxicity associated with its use. Research on zebrafish indicated that exposure to high concentrations of BAP led to developmental delays, increased oxidative stress, and altered locomotion behaviors . These findings underscore the importance of assessing the environmental impact and safety of BAP use in agriculture.
Summary Table of Applications
Mechanism of Action
6-benzylaminopurine exerts its effects by acting as a cytokinin, a class of plant hormones that regulate cell division and growth. It inhibits respiratory kinase in plants, leading to increased cell division and delayed senescence. The compound binds to cytokinin receptors, triggering a signaling cascade that results in the activation of genes involved in cell division and growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cytokinins are classified into natural (e.g., zeatin, isopentenyladenine) and synthetic derivatives. BAP belongs to the latter, distinguished by its benzyl substitution. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Comparative Analysis of BAP and Analogous Cytokinins
Key Findings from Structural-Activity Studies
Substituent Effects :
- The benzyl group in BAP is critical for its bioactivity. Substitutions at the C2 position (e.g., chlorine, fluorine) enhance receptor binding but may reduce solubility .
- Derivatives like 6-benzylthiopurine (thio group at C6) show lower cytokinin activity due to reduced electron density on the purine ring .
Combination Treatments :
- BAP synergizes with laser irradiation to boost linseed sprout quality (↑ 71% primary metabolites, ↑ 20% secondary metabolites) compared to standalone treatments .
- In contrast, gibberellic acid (a gibberellin) primarily stimulates stem elongation but lacks BAP’s senescence-delaying effects .
Agricultural Efficiency: BAP at 10 ppm extends broccoli shelf life by 30% by suppressing malondialdehyde (MDA) accumulation and enhancing glucosinolate content . 6-(3-Phenylpropyl)-aminopurine (a BAP analog with extended alkyl chain) shows weaker activity due to steric hindrance at receptor sites .
Biological Activity
6-Benzylaminopurine (6-BAP) is a synthetic cytokinin, a class of plant hormones that play crucial roles in regulating plant growth and development. This article explores the biological activity of 6-BAP, focusing on its effects on plant physiology, stress response, and potential applications in agriculture and biotechnology.
Overview of this compound
6-BAP is derived from purine and is widely used as a plant growth regulator. It influences various physiological processes, including cell division, shoot and root development, and leaf senescence. Its ability to stimulate growth makes it a valuable tool in horticulture and agriculture.
Cell Division and Growth Promotion
6-BAP promotes cell division by activating specific genes associated with cytokinin signaling pathways. It enhances the synthesis of proteins and RNA, contributing to increased cell proliferation and growth. In various studies, 6-BAP has been shown to effectively rejuvenate plants and induce the formation of lateral shoots .
Stress Response
Research indicates that 6-BAP can enhance stress tolerance in plants. For instance, it has been found to alleviate copper (Cu²⁺) toxicity in Ricinus communis seedlings by modulating secondary metabolite production and improving stomatal responses . This indicates its role in maintaining membrane stability under stress conditions.
Metabolomics Analysis
A study utilizing metabolomics analysis demonstrated that 6-BAP treatment significantly altered metabolic profiles in Aurantiochytrium sp. YLH70, promoting lipid and docosahexaenoic acid (DHA) accumulation. The analysis revealed that 76.9% of metabolite variation was associated with 6-BAP treatment, indicating its potent influence on metabolic pathways related to lipid biosynthesis .
Cytokinin Activity
The biological activity of 6-BAP derivatives was assessed through various bioassays. The results indicated high activity levels in promoting plant growth compared to natural cytokinins like trans-zeatin. Some derivatives exhibited stronger inhibitory effects on cyclin-dependent kinase (CDK) activity, suggesting potential anticancer properties alongside their plant growth-regulating effects .
Case Studies
-
Pot Experiment with Prohexadione-Ca
In a pot experiment assessing the combined effects of 6-BAP and prohexadione-Ca on Malus domestica, it was observed that 6-BAP application significantly increased abscisic acid (ABA) content, enhancing stress resilience . -
In Vitro Growth Studies
In vitro studies demonstrated that varying concentrations of 6-BAP influenced physiological traits such as chlorophyll content and CO₂ assimilation rates in olive plants. The findings suggest that 6-BAP can be optimized for enhancing growth under controlled conditions .
Comparative Data Table
Parameter | Control Group | This compound Treatment |
---|---|---|
Cell Division Rate | Low | High |
Stomatal Conductance | Reduced | Enhanced |
Lipid Accumulation | Baseline | Increased |
ABA Content | Low | Significantly Higher |
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for studying BAP's effects on shoot multiplication in plant tissue culture?
- Methodological Answer: Use a completely randomized design (CRD) with ≥5 replicates per treatment and repeat experiments ≥3 times to account for biological variability. For example, in Lobelia cardinalis studies, shoot development data were collected after 45 days, analyzed via ANOVA (SPSS v24), and means separated using Duncan’s multiple range test (DMRT) at p < 0.05 . Ensure Murashige and Skoog (MS) medium is optimized with BAP concentrations (e.g., 0.5–5.0 µM) alongside auxins like NAA for synergistic effects .
Q. How can researchers accurately quantify BAP residues in plant tissues?
- Methodological Answer: Gas chromatography with nitrogen-phosphorus detection (GC/NPD) is a validated method. Key parameters include a DB-5 capillary column (30 m × 0.32 mm × 0.25 µm), injector/detector temperatures of 250°C/300°C, and helium carrier gas (1.5 mL/min). Sample preparation involves extraction with acetonitrile, cleanup via SPE cartridges, and derivatization for enhanced sensitivity . For trace analysis, magnetic molecularly imprinted nanoparticles (MMIPs) enable selective enrichment, achieving recovery rates >90% .
Q. What are the structural requirements for BAP's cytokinin activity?
- Methodological Answer: BAP’s activity depends on the 6-substituted aminopurine backbone. Replace the benzyl group with bulkier aromatic substituents (e.g., β-naphthyl) to study receptor binding using Arabidopsis histidine kinase receptors (AHK3/4). Competitive assays with radiolabeled cytokinins (e.g., ³H-zeatin) can quantify binding affinity . Derivatives like 2-chloro-6-benzylaminopurine show reduced activity, highlighting the importance of the purine N⁶ position .
Advanced Research Questions
Q. How do redox dynamics in chloroplasts and mitochondria influence BAP-mediated stress responses?
- Methodological Answer: Use genetically encoded biosensors (e.g., Grx1-roGFP2 for glutathione redox potential, roGFP2-Orp1 for H₂O₂) targeted to organelles. In Arabidopsis, BAP treatment under methyl viologen-induced oxidative stress revealed chloroplast-specific ROS signaling precedes cytosolic/mitochondrial oxidation. Inhibit photosynthetic electron transport (e.g., DCMU) to dissect light-dependent BAP effects .
Q. What molecular mechanisms explain contradictory findings on BAP's role in tip growth inhibition versus shoot initiation?
- Methodological Answer: In Physcomitrium patens, BAP disrupts actin dynamics, inhibiting tip growth and cytokinesis. Use live-cell imaging with Lifeact-EGFP to track actin filament reorganization. Compare dose-response curves (0.1–10 µM BAP) across species: higher concentrations (>5 µM) may suppress shoot initiation in angiosperms by overactivating cytokinin receptors .
Q. How can BAP derivatives be optimized for enhanced bioactivity or reduced environmental persistence?
- Methodological Answer: Synthesize deuterated analogs (e.g., 6-Benzylaminopurine-d5) for metabolic stability studies. Assess bioactivity via in vitro assays: (1) Amaranthus betacyanin biosynthesis for cytokinin potency, (2) CDK inhibition in cancer cells (e.g., HL-60) for cross-kingdom effects. LC-MS/MS tracks degradation rates in soil/water matrices .
Q. What statistical approaches resolve variability in BAP-induced senescence delay across plant species?
- Methodological Answer: Apply multivariate analysis (e.g., PCA) to datasets integrating BAP concentration, application timing, and environmental factors. In broccoli florets, 10 µM BAP reduced malondialdehyde (MDA) by 40% post-harvest; meta-analysis of 20+ studies can identify species-specific thresholds for senescence markers .
Q. Methodological Notes
- Synthesis Optimization: BAP is synthesized via dehydration of adenine and benzyl alcohol (1:1.2 molar ratio) at 160°C for 3 hours, achieving >98% purity. Monitor reaction progress via UV-spectrophotometry (λ = 269 nm) .
- Ethical Reporting: Adhere to Beilstein Journal guidelines: detail experimental protocols in Supplementary Information, limit main text to novel findings, and cite primary literature for known compounds .
Properties
IUPAC Name |
N-benzyl-7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBJYWHLCVSVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Record name | 6-benzylaminopurine | |
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URL | https://en.wikipedia.org/wiki/6-benzylaminopurine | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032630 | |
Record name | N-Benzyl-1H-purin-6-amine | |
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Molecular Weight |
225.25 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Technical product is off-white solid; [HSDB] White solid; Formulated as soluble concentrate/liquid; [Reference #1] Light yellow powder; [Alfa Aesar MSDS], Solid | |
Record name | N6-Benzyladenine | |
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Record name | 6-Benzylaminopurine | |
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Solubility |
Insoluble in most common organic solvents; Soluble in dimethylformamide, dimethyl sulfoxide, In water, 0.00044 g/cu cm at 15 °C, In water, 60 mg/L at 20 °C, 0.06 mg/mL at 20 °C | |
Record name | BENZYLADENINE | |
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Record name | 6-Benzylaminopurine | |
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Vapor Pressure |
2.373X10-6 mPa (1.79X10-11 mm Hg) at 20 °C | |
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Color/Form |
Colorless, fine needles | |
CAS No. |
1214-39-7 | |
Record name | Benzylaminopurine | |
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Record name | Benzyladenine | |
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Record name | N6-Benzyladenine | |
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Record name | 9H-Purin-6-amine, N-(phenylmethyl)- | |
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Record name | N-Benzyl-1H-purin-6-amine | |
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Record name | Benzyl(purin-6-yl)amine | |
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Record name | N6-BENZYLADENINE | |
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Record name | 6-Benzylaminopurine | |
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Melting Point |
234-235 °C, 229 °C | |
Record name | BENZYLADENINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 6-Benzylaminopurine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.